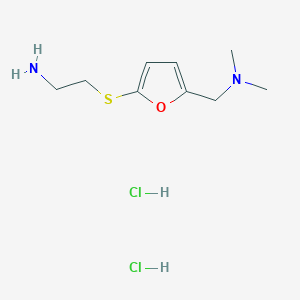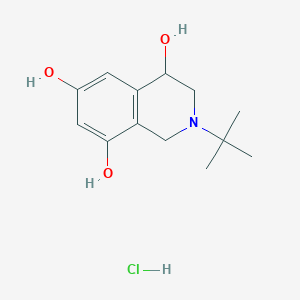
1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a quinoxaline moiety fused with a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone or an amino alcohol.
Coupling of the Two Moieties: The quinoxaline and piperidine moieties are coupled through a nucleophilic substitution reaction, often using a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoxaline or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated intermediates and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its antiviral and anti-inflammatory properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid: This compound has a similar structure but with an ethyl group at the 4-position of the quinoxaline ring.
3,4-Dihydroquinoxalin-2-ones: These compounds share the quinoxaline core and exhibit similar biological activities.
Uniqueness
1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both quinoxaline and piperidine rings. This combination of structural features contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H15N3O3 |
|---|---|
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
1-(3-oxo-4H-quinoxalin-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H15N3O3/c18-13-12(15-10-5-1-2-6-11(10)16-13)17-7-3-4-9(8-17)14(19)20/h1-2,5-6,9H,3-4,7-8H2,(H,16,18)(H,19,20) |
InChI-Schlüssel |
RNXUFKXAIUIKQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3NC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11845003.png)
![10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11845009.png)


![(3S,6R)-5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B11845025.png)


![2-Hydroxy-5-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B11845051.png)

![3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B11845059.png)
![2-[(4-Oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid](/img/structure/B11845063.png)


![Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B11845089.png)
